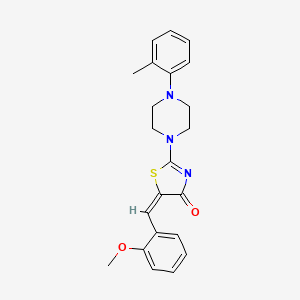

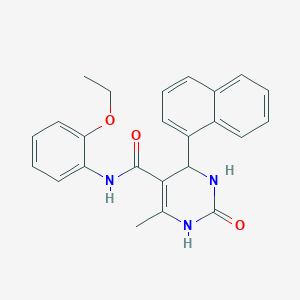

(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their potential bioactive properties, including antimicrobial, anti-inflammatory, and antiproliferative effects. The structural components, such as the thiazol-4(5H)-one core, methoxybenzylidene, and piperazinyl moieties, suggest a multifaceted approach to interacting with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural precursors have been synthesized for their bioactive properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020)1.

Molecular Structure Analysis

Structural analysis often employs techniques such as X-ray crystallography, NMR, and computational modeling. For instance, crystal structure studies and Hirshfeld surface analysis have been used to detail the molecular conformations and interactions of piperazine derivatives (Kumara et al., 2017)2.

Chemical Reactions and Properties

The reactivity of this compound would be influenced by its functional groups, enabling it to undergo various chemical reactions like nucleophilic substitutions or additions, potentially leading to a wide range of derivatives with varied bioactivities (Patel & Park, 2014)3.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and can be significantly influenced by substitutions on the core rings.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are integral for the application and storage of the compound. The presence of electron-donating and withdrawing groups within the molecule can greatly affect these properties.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one and related compounds have been synthesized and studied for their biological activity. For instance, a study by Mhaske et al. (2014) focused on synthesizing derivatives of thiazole and piperazine, which showed moderate to good antimicrobial activity.

Antimicrobial and Anticancer Potential

The compound's analogs have demonstrated potential in antimicrobial and anticancer applications. For example, Kumar et al. (2014) synthesized 4-thiazolidinone analogues showing antiproliferative effects on human leukemic cells. Similarly, Desai et al. (2022) developed sulfur-containing pyrazole-pyridine hybrids, exhibiting antimicrobial activity against various bacterial and fungal strains.

Antitubercular and Antioxidant Effects

Compounds with structural similarities have shown effectiveness against tuberculosis and as antioxidants. For example, Jallapally et al. (2014) reported on piperazine-thiosemicarbazone hybrids as potent inhibitors of Mycobacterium tuberculosis. Moreover, Mallesha et al. (2014) explored 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for their antioxidant activity.

Antiviral Properties

There are indications of antiviral properties in similar compounds. Romero et al. (1994) synthesized analogues of U-80493E, a compound structurally related to the subject molecule, which showed potent inhibition of HIV-1 reverse transcriptase.

Dual Action Antidepressants

Compounds with the piperazine moiety have been investigated for their potential as dual-action antidepressants. Orus et al. (2002) synthesized benzo[b]thiophene derivatives, evaluating their affinity for 5-HT1A receptors and serotonin reuptake inhibition, showing promising results for depression treatment.

Propiedades

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-16-7-3-5-9-18(16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-8-4-6-10-19(17)27-2/h3-10,15H,11-14H2,1-2H3/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHNMWZEBXCHF-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4OC)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4OC)/S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(2-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)

![Ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2490272.png)

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)